3-(2-methylphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
Description
3-(2-methylphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a 2-methylphenyl group at the 3-position and a piperazine ring substituted with a thiophene-2-sulfonyl moiety at the 6-position. The pyridazine core is a six-membered aromatic heterocycle with two adjacent nitrogen atoms, which often serves as a scaffold for bioactive molecules due to its structural rigidity and hydrogen-bonding capabilities .
Synthetic routes for analogous compounds involve nucleophilic substitution reactions on dichloropyridazine precursors. For example, 3-chloro-6-substituted pyridazines are synthesized by reacting dichloropyridazine with substituted piperazines in ethanol or acetone under reflux . Subsequent functionalization, such as hydrolysis or alkylation, introduces additional groups (e.g., acetohydrazide or benzalhydrazone) to modulate activity .
Properties
IUPAC Name |
3-(2-methylphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-15-5-2-3-6-16(15)17-8-9-18(21-20-17)22-10-12-23(13-11-22)27(24,25)19-7-4-14-26-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEVRXRZRQTNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperazine Substitutions
The piperazine ring in the target compound is sulfonylated at the 4-position with a thiophene-2-sulfonyl group. This differs from analogs with:
Pyridazine Substituents
- 3-(2-methylphenyl) (Target compound): The methyl group improves lipophilicity, which may enhance blood-brain barrier penetration compared to polar substituents.
- 6-(3-methylpyrazol-1-yl) (): Pyrazole introduces hydrogen-bonding sites, contrasting with the methylphenyl’s steric effects .
Physicochemical Properties
Key Findings and Implications
Structural Uniqueness : The combination of 2-methylphenyl and thiophene sulfonyl distinguishes the target compound from fluoro-/chlorophenyl and pyrazole-substituted analogs.
Activity Predictions : Based on analogs, the compound may exhibit anticancer or enzyme-inhibitory properties, though empirical validation is needed.
Physicochemical Advantages : Enhanced lipophilicity from the methylphenyl group could improve bioavailability compared to more polar derivatives .
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